molecular formula C30H30N4 B307103 N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide

N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide

Cat. No. B307103
M. Wt: 446.6 g/mol
InChI Key: ZNGZCAFGSSVUPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide, also known as DIBAL-H, is a chemical compound that is widely used in scientific research. DIBAL-H is a reducing agent that is commonly used for the reduction of esters, ketones, and nitriles. It is a versatile compound that has been used in a variety of scientific fields, including organic chemistry, biochemistry, and pharmacology.

Mechanism of Action

N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a reducing agent that works by transferring a hydride ion to the substrate. The hydride ion is transferred from the aluminum atom to the carbonyl carbon of the substrate, resulting in the reduction of the carbonyl group to an alcohol. The mechanism of action of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is well-established, and it is widely used in scientific research.
Biochemical and Physiological Effects:
N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is not used in biochemical and physiological experiments due to its reducing properties. It can cause damage to the cells and tissues due to its ability to reduce proteins and other biomolecules. Therefore, it is not recommended to use N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in biochemical and physiological experiments.

Advantages and Limitations for Lab Experiments

N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide has several advantages and limitations for lab experiments. Its main advantage is its ability to reduce a wide range of organic compounds, making it a versatile reducing agent. Its limitations include its toxicity and flammability. N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is highly reactive and should be handled with care. It is also expensive and not readily available in some parts of the world.

Future Directions

There are several future directions for the use of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in scientific research. One direction is the development of new synthetic methods that use N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide as a reducing agent. Another direction is the use of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide in the synthesis of new drugs and drug intermediates. The development of safer and more efficient reducing agents is also an area of future research.
Conclusion:
In conclusion, N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a versatile reducing agent that is widely used in scientific research. Its ability to reduce a wide range of organic compounds makes it a valuable tool in organic synthesis, biochemistry, and pharmacology. However, its toxicity and flammability make it a challenging compound to work with. Future research should focus on the development of safer and more efficient reducing agents.

Synthesis Methods

N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is synthesized by reacting diisobutylaluminum hydride (DIBAL) with imidazole. The reaction takes place in anhydrous conditions and yields N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide as a white solid. The synthesis of N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is a well-established process, and the compound is readily available in the market.

Scientific Research Applications

N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is widely used in scientific research for the reduction of various organic compounds. It is commonly used in organic synthesis for the reduction of esters, ketones, and nitriles. N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is also used in biochemistry for the reduction of proteins, peptides, and other biomolecules. In pharmacology, N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide is used for the synthesis of drugs and drug intermediates.

properties

Product Name

N~1~,N~2~-dimethyl-N'~1~,N'~2~-bis(4-methylphenyl)-N~1~,N~2~-diphenylethanediimidamide

Molecular Formula

C30H30N4

Molecular Weight

446.6 g/mol

IUPAC Name

1-N,2-N-dimethyl-1-N//',2-N//'-bis(4-methylphenyl)-1-N,2-N-diphenylethanediimidamide

InChI

InChI=1S/C30H30N4/c1-23-15-19-25(20-16-23)31-29(33(3)27-11-7-5-8-12-27)30(32-26-21-17-24(2)18-22-26)34(4)28-13-9-6-10-14-28/h5-22H,1-4H3

InChI Key

ZNGZCAFGSSVUPL-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)C)N(C)C3=CC=CC=C3)N(C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)C)N(C)C3=CC=CC=C3)N(C)C4=CC=CC=C4

Origin of Product

United States

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